2-(4-iodo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyridine
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Overview
Description
2-(4-iodo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyridine is a heterocyclic compound that features both a pyrazole and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-iodo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyridine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions . The general procedure involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-iodo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyridine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol.
Scientific Research Applications
2-(4-iodo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 2-(4-iodo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Imidazole: Another heterocyclic compound with a five-membered ring containing nitrogen atoms.
Pyrimidine: A six-membered ring with nitrogen atoms at positions 1 and 3.
Indole: A bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
Uniqueness
2-(4-iodo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyridine is unique due to its combination of a pyrazole and pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
2-(4-Iodo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyridine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. With a molecular formula of C13H16IN3 and a molecular weight of 341.19 g/mol, this compound integrates both pyrazole and pyridine rings, which significantly influences its reactivity and biological interactions.
Structural Characteristics
The compound's structure can be detailed as follows:
Component | Description |
---|---|
Molecular Formula | C13H16IN3 |
Molecular Weight | 341.19 g/mol |
Functional Groups | Iodine atom, pyrazole ring, pyridine ring |
The presence of iodine enhances the reactivity of the compound, making it a candidate for various biological applications, particularly in drug development.
Research indicates that this compound may exert its biological effects by interacting with specific enzymes or receptors, thereby modulating their activity. This interaction is crucial for understanding its potential therapeutic applications. The compound's dual-ring structure allows it to engage in multiple biochemical pathways.
Antitumor Activity
Studies have shown that pyrazole derivatives, including those similar to this compound, demonstrate significant antitumor properties. They have been found effective against various cancer cell lines by inhibiting critical pathways such as BRAF(V600E) and EGFR . The specific mechanisms often involve the inhibition of tumor growth through apoptosis induction and cell cycle arrest.
Anti-inflammatory Effects
In addition to antitumor activity, compounds with similar structures have exhibited anti-inflammatory properties. For instance, certain pyrazole derivatives have been shown to inhibit the production of pro-inflammatory cytokines like TNF-α and nitric oxide (NO), suggesting a potential role in treating inflammatory diseases .
Case Studies
Several studies have focused on the biological activities of pyrazole derivatives, providing insights into their therapeutic potentials:
- Anticancer Activity : A series of pyrazole derivatives were synthesized and evaluated for their ability to inhibit BRAF(V600E) activity. The results indicated that some derivatives significantly reduced cell viability in cancer models .
- Anti-inflammatory Studies : Research demonstrated that specific pyrazole compounds could effectively reduce inflammation markers in vitro, showcasing their potential as anti-inflammatory agents .
- Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of this compound to various biological targets, aiding in the understanding of its mechanism of action .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with related compounds is presented below:
Compound Name | Structure Type | Key Features |
---|---|---|
Imidazole | Five-membered nitrogen ring | Commonly used in pharmaceuticals; contains two nitrogen atoms. |
Pyrimidine | Six-membered nitrogen ring | Important in nucleic acids; nitrogen at positions 1 and 3. |
Indole | Bicyclic structure | Fused benzene and pyrrole rings; significant in biochemistry. |
The combination of both pyrazole and pyridine rings in this compound provides distinct chemical reactivity and biological properties compared to these related compounds.
Properties
Molecular Formula |
C13H16IN3 |
---|---|
Molecular Weight |
341.19 g/mol |
IUPAC Name |
2-[4-iodo-5-methyl-1-(2-methylpropyl)pyrazol-3-yl]pyridine |
InChI |
InChI=1S/C13H16IN3/c1-9(2)8-17-10(3)12(14)13(16-17)11-6-4-5-7-15-11/h4-7,9H,8H2,1-3H3 |
InChI Key |
NCTREAVAZKIHBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC(C)C)C2=CC=CC=N2)I |
Origin of Product |
United States |
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